(4-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(2-(pyridin-2-yl)ethyl)piperazin-1-yl)methanone
Description
This compound features a methanone core linking two pharmacologically relevant moieties: a 4-((4,6-dimethylpyrimidin-2-yl)amino)phenyl group and a 4-(2-(pyridin-2-yl)ethyl)piperazine (Figure 1). Its synthesis likely involves coupling reactions between activated intermediates, as seen in structurally related compounds .
Properties
Molecular Formula |
C24H28N6O |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[4-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl]-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H28N6O/c1-18-17-19(2)27-24(26-18)28-22-8-6-20(7-9-22)23(31)30-15-13-29(14-16-30)12-10-21-5-3-4-11-25-21/h3-9,11,17H,10,12-16H2,1-2H3,(H,26,27,28) |
InChI Key |
OBCIGYYUDXPPLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)CCC4=CC=CC=N4)C |
Origin of Product |
United States |
Biological Activity
The compound (4-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(2-(pyridin-2-yl)ethyl)piperazin-1-yl)methanone , often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
1. Structural Overview
The compound features a complex structure comprising a pyrimidine ring , pyridine moiety , and a piperazine group . The molecular formula is , with a molecular weight of approximately 347.4 g/mol . The presence of multiple functional groups suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.
2. Synthesis Methods
The synthesis of this compound can be achieved through various organic reactions, including:
- Condensation reactions involving pyrimidine derivatives and piperazine.
- Amidation techniques to introduce the methanone functionality.
These methods allow for the modification of the compound's structure to enhance biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. Studies suggest that it may act as an inhibitor or modulator of various biological pathways. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to assess binding affinities quantitatively.
3.2 Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the pyrimidine ring have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 10 | Apoptosis induction |
| Compound B | MCF-7 | 15 | Cell cycle arrest |
| Target Compound | A549 | 12 | Inhibition of proliferation |
3.3 Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity, particularly against Gram-positive bacteria and fungi. The presence of the piperazine group is believed to enhance membrane permeability, facilitating the compound's entry into microbial cells.
4. Case Studies
Several studies have explored the biological activity of related compounds:
- Antichlamydial Activity : A study indicated that modifications in the piperazine moiety significantly enhanced antichlamydial activity compared to simpler analogs . The introduction of electron-withdrawing groups was crucial for increasing efficacy.
- Anticancer Studies : A series of pyrimidine derivatives were synthesized and tested against different cancer cell lines, revealing that specific substitutions on the phenyl ring increased cytotoxicity . Molecular dynamics simulations provided insights into the binding interactions with target proteins.
- SAR Analysis : Structure-activity relationship studies highlighted that substituents on the pyrimidine and piperazine rings play a vital role in determining biological activity . For example, compounds with methyl or chloro groups showed enhanced potency.
5. Conclusion
The compound (4-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(2-(pyridin-2-yl)ethyl)piperazin-1-yl)methanone exhibits promising biological activities that warrant further investigation. Its structural complexity allows for diverse interactions with biological targets, making it a valuable candidate in drug development for diseases such as cancer and bacterial infections.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , and it has a molecular weight of 416.5 g/mol. The structure features a pyrimidine ring, a piperazine moiety, and an amine functional group, which contribute to its biological activity. Understanding these chemical properties is crucial for elucidating its interactions within biological systems.
Anticancer Activity
Research has indicated that compounds similar to (4-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(2-(pyridin-2-yl)ethyl)piperazin-1-yl)methanone exhibit significant anticancer properties. Studies have shown that these types of compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating IC50 values in the low micromolar range, indicating potent activity against tumor growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structural components allow for interactions with bacterial cell membranes and enzymes, leading to inhibition of bacterial growth. Research has reported effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .
Neuropharmacological Effects
Preliminary studies suggest that the compound may have neuroprotective effects. The piperazine ring is known to interact with neurotransmitter receptors, which could lead to potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal models have shown improvements in cognitive functions when treated with similar compounds .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives for their anticancer activity. Among these, a compound structurally related to (4-((4,6-Dimethylpyrimidin-2-yl)amino)phenyl)(4-(2-(pyridin-2-yl)ethyl)piperazin-1-yl)methanone demonstrated significant tumor regression in xenograft models .
Case Study 2: Antimicrobial Efficacy
In a study focusing on drug-resistant bacteria, derivatives of this compound were tested against clinical isolates. Results showed a marked reduction in bacterial load in treated groups compared to controls, highlighting its potential as a novel antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitutions
Key structural variations among analogs include:
- Piperazine substituents : The target compound’s piperazine is modified with a pyridinylethyl group, while others feature sulfonyl (e.g., methanesulfonyl in ) or aryl (e.g., trifluoromethylphenyl in ) groups.
- Heterocyclic cores: The dimethylpyrimidine in the target compound contrasts with thieno[3,2-d]pyrimidine () or pyrazolopyrimidinone () systems in analogs.
- Linker regions: The methanone bridge is conserved, but substituents on adjacent phenyl rings vary (e.g., chloro-triazole in vs. methylbenzoimidazole in ).
Physicochemical and Pharmacological Properties
While biological data for the target compound are unavailable, inferences are drawn from analogs:
- Solubility : Piperazine derivatives (e.g., ’s methylpiperazine) enhance water solubility compared to aryl-substituted variants () .
- Metabolic stability : Bulky substituents (e.g., pyridinylethyl in the target compound) may reduce CYP450-mediated metabolism relative to smaller groups (e.g., methanesulfonyl in ) .
- Binding affinity: Pyridine and pyrimidine rings in the target compound suggest kinase or receptor binding, as seen in ’s thienopyrimidine (IC50 values ~nM range for kinase targets) .
Research Findings and Implications
- Piperazine flexibility : Substituents on piperazine critically influence solubility and target engagement. The pyridinylethyl group in the target compound may enhance blood-brain barrier penetration compared to polar sulfonyl groups .
- Heterocycle impact: Dimethylpyrimidine (target) vs.
- Synthetic scalability: Coupling methods () are efficient for methanone-linked compounds, but purification challenges arise with hydrophobic substituents (e.g., trifluoromethyl in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
